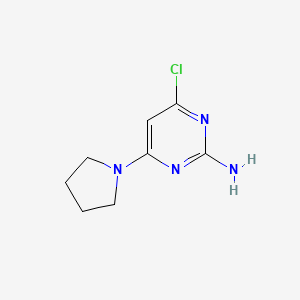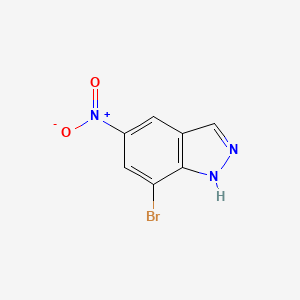
3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine
Overview
Description
3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a benzyl group and a triazole ring, making it a versatile molecule for various chemical reactions and biological activities.
Mechanism of Action
Target of Action
Similar compounds with a benzylpiperazine moiety have been reported to interact with serotonin type 3 (5-ht3) receptors .
Mode of Action
Compounds with a benzylpiperazine structure have been reported to act as antagonists at the 5-ht3 receptor . This means they bind to these receptors and inhibit their function, which can lead to various downstream effects .
Biochemical Pathways
The 5-ht3 receptor is known to play a role in various neurological processes, including mood regulation and pain perception . Therefore, antagonism of this receptor could potentially affect these pathways.
Result of Action
Antagonism of the 5-ht3 receptor by similar compounds has been associated with potential therapeutic effects, such as anti-inflammatory, analgesic, and peripheral n-cholinolytic activity .
Biochemical Analysis
Biochemical Properties
3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including oxidoreductases and hydrolases, through binding interactions that can either inhibit or activate these enzymes. For instance, it has been observed to inhibit certain oxidoreductases, thereby affecting the redox balance within cells . Additionally, this compound can form complexes with proteins, influencing their structural conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . It modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, the compound has been shown to inhibit the activity of certain hydrolases by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and metabolic processes. In vitro studies have shown that continuous treatment with this compound can result in adaptive responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies among different animal species, highlighting the importance of dose optimization in preclinical studies. Additionally, chronic administration of high doses of this compound can lead to the development of tolerance and dependence in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by hepatic enzymes, including cytochrome P450 isoforms, which catalyze its oxidation and conjugation . These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The compound’s metabolism can also affect the levels of endogenous metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, such as organic cation transporters (OCTs) and ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and efflux . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors . The subcellular distribution of this compound is regulated by specific targeting signals and post-translational modifications, which direct it to distinct cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Triazole Ring: The triazole ring is formed by reacting hydrazine with an appropriate nitrile compound under acidic conditions.
Coupling Reaction: Finally, the benzylpiperazine and triazole intermediates are coupled together using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl group or other substituents.
Scientific Research Applications
3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including as an anticancer, antipsychotic, and antimalarial agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features and biological activities.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Compounds with a piperazine ring and similar biological activities.
Uniqueness
3-(4-Benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine is unique due to its combination of a benzylpiperazine moiety and a triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c14-12-15-13(17-16-12)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKYWZGILRQBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NNC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363338 | |
| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89311-55-7 | |
| Record name | 5-(4-benzylpiperazino)-1H-1,2,4-triazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenylbut-3-en-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)
![3-[(4-Methylbenzoyl)amino]-2-thiophene-carboxylic acid](/img/structure/B1270262.png)

